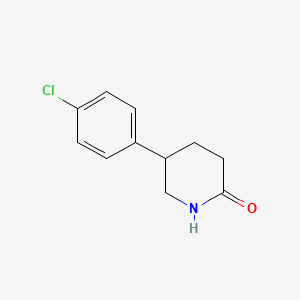

2-Piperidinone, 5-(4-chlorophenyl)-

Description

Historical Context and Evolution of Piperidinone Chemical Systems

Piperidinones are a class of chemical compounds that share the piperidone skeleton. wikipedia.org The piperidine (B6355638) structural motif is found in numerous natural alkaloids, including piperine, which gives black pepper its spicy taste and its name. wikipedia.org The synthesis of piperidones has a classic named reaction: the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde (B42025) and an amine. wikipedia.org This multicomponent reaction is related to the Hantzsch pyridine (B92270) synthesis. wikipedia.org

Over the years, various synthetic methods have been developed for piperidinone derivatives. For instance, 4-piperidones are often synthesized through the addition of a primary amine to two moles of an α,β-unsaturated ester, followed by Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil The interruption of palladium-catalyzed hydrogenation of pyridine derivatives with water has also been shown to lead to piperidinones. mdpi.comnih.gov

The 2-piperidinone structure, also known as δ-valerolactam, is an organic compound with the formula (CH₂)₄CONH. wikipedia.org It can be formed by the dehydrogenation of 5-amino-1-pentanol. wikipedia.org The development of stereoselective synthesis methods for multi-substituted 2-piperidinones is an active area of research due to their prevalence in natural products and drug molecules. researchgate.net

Academic Significance of the 5-(4-Chlorophenyl) Moiety in Heterocyclic Scaffolds

The 4-chlorophenyl group is a common substituent in medicinal chemistry due to its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine atom is electron-withdrawing and can affect the acidity or basicity of nearby functional groups, as well as influencing metabolic stability.

The presence of a 4-chlorophenyl moiety has been associated with a range of biological activities in various heterocyclic systems. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and shown to exhibit inhibitory activity against certain kinases, with potential applications in anti-glioma therapy. nih.govdundee.ac.uk Similarly, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been investigated for their analgesic and hypotensive activities. researchgate.net

In the context of furan (B31954) derivatives, compounds bearing a 5-(4-chlorophenyl)furan moiety have been designed and synthesized as potential inhibitors of tubulin polymerization, a target for anticancer drugs. nih.gov These examples highlight the academic and pharmaceutical interest in incorporating the 4-chlorophenyl group into heterocyclic scaffolds to modulate biological activity.

Overview of Academic Research Trajectories for 2-Piperidinone, 5-(4-chlorophenyl)- and Related Structures

Research into 2-piperidinone, 5-(4-chlorophenyl)- and its analogs is primarily focused on the synthesis of novel derivatives and the evaluation of their potential biological activities. The combination of the piperidinone core, known for its presence in bioactive molecules, with the electronically and sterically influential 4-chlorophenyl group presents a rich area for chemical exploration.

One major research trajectory involves the development of efficient and stereoselective synthetic routes to access these compounds. Multi-component reactions are a popular strategy for constructing polysubstituted 2-piperidinones in a single step. nih.gov These methods allow for the rapid generation of a library of compounds for biological screening.

Another key research direction is the investigation of the pharmacological properties of these compounds. Given that piperidinone derivatives have shown a wide range of biological effects, including antibacterial, and enzyme inhibitory activities, new analogs containing the 5-(4-chlorophenyl) substituent are often screened for similar or novel activities. scielo.brbiomedpharmajournal.org The structural similarity to known therapeutic agents often guides the specific biological targets that are investigated.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-2,4-5,9H,3,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIWQYDBCMPDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design for 2 Piperidinone, 5 4 Chlorophenyl

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by working backward from the target molecule to simpler, readily available starting materials. slideshare.netscribd.com For 2-Piperidinone, 5-(4-chlorophenyl)-, several key disconnections can be envisioned, primarily focusing on the formation of the piperidinone ring and the installation of the 4-chlorophenyl substituent.

A primary disconnection strategy involves breaking the amide bond (C-N bond) of the lactam ring. nih.govamazonaws.com This leads to a δ-amino acid precursor, specifically 5-amino-3-(4-chlorophenyl)pentanoic acid. This precursor can be further simplified by disconnecting the C-C bond between the aryl group and the carbon backbone, suggesting a Michael addition of a nucleophile to a cinnamic acid derivative.

Another logical disconnection point is the C5-C6 bond, which corresponds to a Michael addition type reaction. This approach would involve the addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester or a related activated alkene bearing the 4-chlorophenyl group.

A third strategy focuses on the disconnection of the C2-N1 and C5-C(4-chlorophenyl) bonds. This suggests a multi-component reaction approach, where simpler building blocks are combined in a single step to construct the piperidinone ring with the desired substituent. nih.gov

Table 1: Key Retrosynthetic Disconnections for 2-Piperidinone, 5-(4-chlorophenyl)-

| Disconnection | Precursor(s) | Corresponding Forward Reaction |

| C2-N1 (Amide bond) | 5-Amino-3-(4-chlorophenyl)pentanoic acid | Intramolecular cyclization/lactamization |

| C5-C6 | A nitrogen-containing nucleophile and an α,β-unsaturated ester with a 4-chlorophenyl group | Michael addition followed by cyclization |

| Multiple bonds | Simple precursors like 4-chlorobenzaldehyde (B46862), a nitrogen source, and a C3 synthon | Multi-component reaction (e.g., aza-Diels-Alder or tandem reactions) |

Classical and Modern Synthetic Approaches to the 2-Piperidinone Core

The synthesis of the 2-piperidinone core can be achieved through a variety of classical and modern methods, which can be adapted for the preparation of 5-(4-chlorophenyl)-2-piperidinone.

Multi-Step Synthesis Sequences for 2-Piperidinone, 5-(4-chlorophenyl)-

Multi-step syntheses offer a high degree of control over the introduction of substituents and stereochemistry. A plausible multi-step synthesis of 2-Piperidinone, 5-(4-chlorophenyl)- could commence from 4-chlorobenzaldehyde.

One potential route involves the Knoevenagel condensation of 4-chlorobenzaldehyde with a malonic ester, followed by a Michael addition of a nitroalkane. Subsequent reduction of the nitro group to an amine and the ester groups to a diol, followed by selective oxidation and lactamization, would yield the target molecule. While this approach is lengthy, it allows for the purification of intermediates at each stage, ensuring high purity of the final product.

Another classical approach is the Dieckmann condensation, which is a common method for forming cyclic β-keto esters. dtic.mil A variation of this could be employed, starting with the appropriate acyclic diester precursor bearing the 4-chlorophenyl substituent.

A published synthesis of a related spiro-piperidin-4-one derivative from 4-chlorobenzaldehyde highlights a potential pathway. scinito.ai This involves a multi-component reaction followed by a series of transformations. While not a direct synthesis of the target molecule, the initial steps to incorporate the 4-chlorophenyl group are relevant.

One-Pot and Cascade Reactions in Piperidinone Synthesis

One-pot and cascade reactions have gained prominence due to their efficiency, reduced waste generation, and operational simplicity. psu.eduresearchgate.net Several such strategies have been developed for the synthesis of substituted piperidinones.

A five-component reaction has been reported for the diastereoselective synthesis of polysubstituted 2-piperidinones, involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297). nih.gov By selecting 4-chlorobenzaldehyde as a starting material, this method could potentially be adapted to synthesize a precursor to 2-Piperidinone, 5-(4-chlorophenyl)-.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also offer an elegant route to the piperidinone core. For example, a radical-ionic cascade process has been utilized for the synthesis of fused piperidinones. asymmetricorganocatalysis.com

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact. nih.govfigshare.com For the synthesis of 2-Piperidinone, 5-(4-chlorophenyl)-, several green approaches can be considered.

The use of environmentally benign solvents, such as water or deep eutectic solvents, is a key aspect of green chemistry. mdpi.com Additionally, catalyst-free reactions or the use of recyclable catalysts can significantly improve the sustainability of the synthesis. psu.edu One-pot syntheses, as mentioned earlier, also align with green chemistry principles by minimizing purification steps and solvent usage. nih.govpsu.edu

Stereoselective Synthesis of 2-Piperidinone, 5-(4-chlorophenyl)- and its Enantiomers

The C5 position of 2-Piperidinone, 5-(4-chlorophenyl)- is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for its biological activity. nih.gov

Several strategies can be employed for the asymmetric synthesis of β-substituted δ-lactams. nih.govscinito.ai One approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

Catalytic asymmetric synthesis represents a more atom-economical approach. researchgate.net This can involve the use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to control the stereoselectivity of key bond-forming reactions. For instance, enzymatic C-H amidation has been shown to produce δ-lactams with high enantioselectivity. nih.govresearchgate.netescholarship.org While not specifically demonstrated for 2-Piperidinone, 5-(4-chlorophenyl)-, this biocatalytic approach holds significant promise.

Another strategy is the resolution of a racemic mixture, where the two enantiomers are separated. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Table 2: Potential Stereoselective Synthetic Approaches

| Strategy | Description | Potential Application to 2-Piperidinone, 5-(4-chlorophenyl)- |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control the stereochemistry of a reaction. | A chiral amine could be used in a Michael addition to an activated alkene bearing the 4-chlorophenyl group. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | A chiral organocatalyst could be used in a conjugate addition reaction, or a chiral metal complex could catalyze an asymmetric hydrogenation or cyclization. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for their separation. | A lipase (B570770) could be used to selectively hydrolyze an ester precursor of one enantiomer of the target lactam. |

| Biocatalytic C-H Amidation | Engineered enzymes catalyze the intramolecular amidation of a C-H bond to form the lactam ring with high stereoselectivity. nih.govresearchgate.netescholarship.org | An engineered myoglobin (B1173299) variant could potentially be used to cyclize a suitable precursor to afford a single enantiomer of 2-Piperidinone, 5-(4-chlorophenyl)-. |

Gram-Scale Synthesis and Process Optimization Techniques

The transition from laboratory-scale synthesis to gram-scale production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. nih.gov For the synthesis of 2-Piperidinone, 5-(4-chlorophenyl)-, several factors would need to be considered.

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, reaction time, and catalyst loading is crucial to maximize yield and minimize side product formation.

Purification: Developing a robust and scalable purification method is essential. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption.

Flow Chemistry: Continuous flow reactors can offer significant advantages for scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov A flow-based process could be particularly beneficial for exothermic reactions or for the handling of hazardous reagents.

Process Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation on a larger scale.

Derivatization Strategies of the 2-Piperidinone, 5-(4-chlorophenyl)- Scaffold

The strategic derivatization of the 2-piperidinone, 5-(4-chlorophenyl)- scaffold is crucial for modulating its physicochemical properties and biological activity. Researchers have developed a variety of methodologies to introduce diverse functional groups at different positions of the molecule, thereby enabling the exploration of a broad chemical space.

Substitutions and Modifications at the Piperidinone Ring

While direct substitutions on the piperidinone ring of 5-(4-chlorophenyl)-2-piperidinone are not extensively documented in readily available literature, general principles of piperidone chemistry suggest several potential avenues for modification. The positions amenable to substitution are primarily the C-3, C-4, and C-6 carbons.

Alkylation at the C-3 position, alpha to the carbonyl group, is a common transformation in 4-piperidone (B1582916) systems and could potentially be applied to the 2-piperidinone scaffold. Such reactions typically proceed via the formation of an enolate under basic conditions, followed by quenching with an alkyl halide. For instance, studies on 1-alkyl-4-piperidones have demonstrated the introduction of acetonyl groups at the C-3 position. scielo.br However, the successful application of this methodology to 5-(4-chlorophenyl)-2-piperidinone would depend on factors such as the choice of base and reaction conditions to favor the desired C-3 alkylation over N-alkylation or other side reactions.

The introduction of substituents at other positions of the piperidinone ring can often be achieved through multi-component reactions that construct the substituted ring system from acyclic precursors. odu.edu For example, five-component reactions involving aromatic aldehydes, nitriles, and dialkyl malonates can lead to highly substituted 2-piperidinone structures. heteroletters.org This approach offers a powerful tool for generating a library of analogs with diverse substitution patterns on the piperidinone core.

Furthermore, palladium-catalyzed hydrogenation of substituted pyridines can be interrupted to yield piperidinones, providing another route to substituted piperidinone rings. nih.gov This method allows for one-pot functionalization of the unsaturated intermediates, offering a streamlined approach to complex piperidinone derivatives. nih.gov

Table 1: Potential Substitutions and Modifications at the Piperidinone Ring

| Position | Type of Modification | Potential Reagents and Conditions | Expected Outcome |

| C-3 | Alkylation | Base (e.g., LDA, NaH), Alkyl halide | Introduction of an alkyl group alpha to the carbonyl. |

| C-3, C-4, C-6 | Multi-component Reaction | Aromatic aldehydes, nitriles, malonates, NH4OAc | Polysubstituted 2-piperidinone ring. |

| Various | Interrupted Hydrogenation | Substituted pyridine (B92270), H2, Pd catalyst, H2O | Functionalized piperidinone ring. |

Functionalization of the Phenyl Moiety

The 4-chlorophenyl group of the scaffold presents opportunities for a range of functionalization reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).

The chlorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution, where it can be replaced by various nucleophiles. nih.gov For SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. sigmaaldrich.com While the piperidinone ring itself is not a strong activating group, under forcing conditions or with highly reactive nucleophiles, substitution of the chlorine atom may be achievable.

Electrophilic aromatic substitution on the phenyl ring is another viable strategy for introducing new functional groups. The chlorine atom is an ortho, para-director, while also being a deactivating group. nih.gov The piperidinone moiety's electronic influence would also affect the regioselectivity of the substitution. Nitration is a common EAS reaction, and studies on the nitration of a similar structure, 3-(4-chlorophenyl)-2-methylquinazolin-4-one, using fuming nitric acid and concentrated sulfuric acid resulted in the introduction of a nitro group onto the 4-chlorophenyl ring, ortho to the chlorine atom. google.com This suggests that nitration of 2-piperidinone, 5-(4-chlorophenyl)- could proceed similarly.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful method for C-C bond formation and could be employed to replace the chlorine atom with various aryl, heteroaryl, or alkyl groups. researchgate.netprinceton.edu This reaction typically utilizes a palladium catalyst, a base, and a boronic acid or ester as the coupling partner. The success of such a reaction would depend on finding suitable catalytic systems that are effective for this specific substrate. researchgate.netscielo.br

Table 2: Potential Functionalization of the Phenyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., R-NH2, R-O-), high temperature/pressure | 5-(4-substituted-phenyl)-2-piperidinone |

| Electrophilic Aromatic Substitution (Nitration) | HNO3, H2SO4 | 5-(4-chloro-3-nitrophenyl)-2-piperidinone |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-(4-aryl-phenyl)-2-piperidinone |

N-Substitution and Heteroatom Derivatization

The nitrogen atom of the piperidinone ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can significantly impact the molecule's properties.

N-Alkylation is a common modification that can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. princeton.edu Various bases such as potassium carbonate or sodium hydride in a suitable solvent like DMF can be employed. A more recent development involves a metallaphotoredox approach using a copper catalyst and visible light, which allows for the N-alkylation with a broad range of alkyl bromides under mild, room temperature conditions. This method has been shown to be effective for a variety of N-nucleophiles, including amides and N-heterocycles.

N-Acylation can be readily accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the resulting acid. This introduces an acyl group onto the nitrogen atom, forming an N-acyl-2-piperidinone derivative.

N-Sulfonylation is another important derivatization strategy. The synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivatives has been reported, which involves the reaction of a piperidine (B6355638) precursor with 4-chlorophenylsulfonyl chloride. scielo.br This demonstrates the feasibility of introducing a sulfonyl group at the nitrogen atom of the piperidinone ring, which can serve as a key pharmacophore in various biologically active molecules. scielo.br

Table 3: N-Substitution and Heteroatom Derivatization Strategies

| Derivatization Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (K2CO3, NaH) in DMF; or Alkyl bromide, Cu(II) catalyst, photocatalyst, visible light | N-Alkyl |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl |

| N-Sulfonylation | 4-Chlorophenylsulfonyl chloride, Base | N-Sulfonyl |

Comprehensive Spectroscopic and Structural Elucidation of 2 Piperidinone, 5 4 Chlorophenyl and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. In the ¹H NMR spectrum of a related compound, 2-piperidone, recorded in deuterated chloroform (B151607) (CDCl₃), distinct peaks are observed that correspond to the different protons in the molecule. chemicalbook.com A broad singlet is typically observed for the N-H proton around δ 7.4 ppm. chemicalbook.com The protons on the carbon adjacent to the nitrogen (C6) appear as a multiplet around δ 3.31 ppm, while the protons on the carbon adjacent to the carbonyl group (C3) show a multiplet around δ 2.34 ppm. chemicalbook.com The remaining protons at the C4 and C5 positions resonate as a multiplet between δ 2.00 and 1.52 ppm. chemicalbook.com

For 2-Piperidinone, 5-(4-chlorophenyl)-, the introduction of the 4-chlorophenyl group at the 5-position significantly influences the ¹H NMR spectrum. The aromatic protons of the 4-chlorophenyl group typically appear as two doublets in the region of δ 7.1-7.3 ppm. The proton at the C5 position, now a methine proton, will be shifted downfield and its multiplicity will depend on the coupling with the neighboring protons at C4 and C6. The presence of this substituent also affects the chemical shifts of the piperidinone ring protons.

13C NMR Spectroscopic Insights

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of the parent 2-piperidone, the carbonyl carbon (C2) resonates at approximately δ 172.0 ppm. chemicalbook.com The carbon adjacent to the nitrogen (C6) appears around δ 42.5 ppm, while the other methylene (B1212753) carbons (C3, C4, and C5) are found at approximately δ 30.6 ppm, δ 20.7 ppm, and δ 23.2 ppm, respectively. chemicalbook.comnih.gov

For 5-(4-chlorophenyl)-2-piperidinone, the carbon atoms of the 4-chlorophenyl group will introduce new signals in the aromatic region of the ¹³C NMR spectrum, typically between δ 128 and δ 145 ppm. The carbon atom bearing the chlorine (C-Cl) will have a distinct chemical shift, as will the other aromatic carbons. The C5 carbon of the piperidinone ring, now substituted with the aryl group, will experience a significant downfield shift compared to the unsubstituted piperidinone. The chemical shifts of the other piperidinone ring carbons will also be influenced by the presence of the bulky and electron-withdrawing substituent.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduup.ac.za For 2-Piperidinone, 5-(4-chlorophenyl)-, a COSY spectrum would show correlations between the N-H proton and the protons at C6, and between the protons on adjacent carbons of the piperidinone ring (e.g., H3 with H4, H4 with H5, and H5 with H6). sdsu.edu This helps to trace the sequence of protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.eduprinceton.edu An HSQC spectrum of 2-Piperidinone, 5-(4-chlorophenyl)- would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and confirming their assignments. researchgate.netemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.eduprinceton.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. youtube.com For example, in 2-Piperidinone, 5-(4-chlorophenyl)-, HMBC correlations would be expected from the aromatic protons to the C5 carbon of the piperidinone ring, and from the piperidinone ring protons to the carbonyl carbon (C2). researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. msu.edu The resulting spectrum provides a unique "fingerprint" of the molecule and identifies the functional groups present. fiveable.me

For 2-Piperidinone, 5-(4-chlorophenyl)-, the IR spectrum will exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a band in the range of 3200-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹. fiveable.me The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region, below 800 cm⁻¹. nih.gov Bending vibrations for the CH₂ groups of the piperidinone ring are also expected in the fingerprint region, typically around 1450 cm⁻¹. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govnih.gov For 2-Piperidinone, 5-(4-chlorophenyl)-, with a molecular formula of C₁₁H₁₂ClNO, the expected monoisotopic mass can be calculated with high accuracy. HRMS analysis would confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. rhhz.netmdpi.com The technique is highly selective and sensitive, making it a powerful tool for the definitive identification of the compound. nih.gov

Fragmentation Pattern Analysis (EI-MS, ESI-MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds. For 2-Piperidinone, 5-(4-chlorophenyl)-, both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry provide valuable fragmentation data.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the fragmentation of cyclic amides (lactams) like 2-piperidinone is well-characterized. The molecular ion peak (M+) would be observed, and its intensity would depend on its stability. For the parent 2-piperidinone (C₅H₉NO, M.W. 99.13), the mass spectrum shows a prominent molecular ion peak. nist.gov The fragmentation of 2-Piperidinone, 5-(4-chlorophenyl)- would be expected to follow patterns typical for amides and aromatic chloro compounds. libretexts.org Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides. libretexts.org

Loss of CO: A characteristic fragmentation of cyclic ketones and lactams is the loss of a carbonyl group.

Cleavage of the piperidinone ring: Ring-opening followed by subsequent fragmentation can lead to various smaller ions.

Fragmentation of the chlorophenyl group: The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a clear indicator for any fragment containing the chlorophenyl moiety.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique, often resulting in a prominent protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (ESI-MS/MS) is then used to induce fragmentation and provide structural information. For piperidine (B6355638) alkaloids, ESI-MS/MS has been effectively used to identify new compounds based on their fragmentation patterns. scielo.br Common fragmentation in ESI-MS/MS for similar structures often involves the loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃). scielo.brnih.gov For 2-Piperidinone, 5-(4-chlorophenyl)-, the protonated molecule would be the primary ion observed. Subsequent MS/MS analysis would likely reveal fragments resulting from the cleavage of the piperidinone ring and the loss of the chlorophenyl group or parts of it. The fragmentation pattern of a homologous series of piperidine alkaloids has been successfully investigated using ESI-MS/MS, allowing for the structural elucidation of new compounds. scielo.br

A representative table of expected fragments for 2-Piperidinone, 5-(4-chlorophenyl)- (Molecular Formula: C₁₁H₁₂ClNO) is presented below.

Table 1: Predicted Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure/Loss | Ionization Mode |

|---|---|---|

| [M]⁺ | Molecular Ion | EI |

| [M+H]⁺ | Protonated Molecular Ion | ESI |

| [M-CO]⁺ | Loss of Carbonyl group | EI |

| [M-Cl]⁺ | Loss of Chlorine atom | EI/ESI-MS/MS |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-Piperidinone, 5-(4-chlorophenyl)- is expected to be dominated by the chromophores present: the amide group and the 4-chlorophenyl group.

The amide chromophore in simple lactams like 2-piperidinone exhibits a weak n → π* transition at around 220 nm. The parent compound, 2-piperidinone, has a UV absorption maximum, although specific solvent and concentration details are often required for precise values. nist.gov

The 4-chlorophenyl group is a much stronger chromophore. Benzene (B151609) exhibits several absorption bands, and substitution on the ring can shift these bands and alter their intensities. The presence of the chlorine atom and the piperidinone ring as substituents on the phenyl group will influence the electronic transitions. Aromatic compounds typically display two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid), which arise from π → π* transitions. For a substituted benzene ring like in 4-chlorophenyl, these bands are expected to be red-shifted (shifted to longer wavelengths) compared to unsubstituted benzene.

The UV-Vis spectrum of 2-Piperidinone, 5-(4-chlorophenyl)- would therefore be a composite of the absorptions from both the amide and the aromatic chromophores, with the latter likely being more prominent.

Table 2: Expected UV-Vis Absorption Maxima

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Amide (C=O) | n → π* | ~220 |

| 4-Chlorophenyl | π → π* (B-band) | ~260-280 |

X-ray Crystallography for Solid-State Structure Determination

Table 3: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Conformation | Piperidinone ring in chair form |

| Substituent Orientation | 4-chlorophenyl group in equatorial position |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The presence of a stereocenter at the C5 position of 2-Piperidinone, 5-(4-chlorophenyl)- means that it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

The separation relies on the differential interaction of the enantiomers with the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a vast range of chiral compounds, including those with piperidine scaffolds. nih.gov For instance, kinetic resolution of N-Boc-2-arylpiperidines has been successfully monitored using chiral HPLC to determine the enantiomeric ratios. whiterose.ac.uknih.govacs.org The choice of the specific chiral column and the mobile phase composition (a mixture of solvents like hexane (B92381) and isopropanol) is crucial for achieving good separation. nih.gov Preparative chiral HPLC can also be employed to isolate the individual enantiomers for further study. nih.gov

A newly synthesized 4-chlorophenylcarbamate-β-cyclodextrin bonded CSP has shown good stability and reproducibility for the enantioseparation of various drug compounds, suggesting its potential applicability for analytes containing a chlorophenyl group. nih.gov

Table 4: Typical Chiral HPLC Parameters for Enantiomeric Resolution

| Parameter | Description |

|---|---|

| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak® or Lux®) |

| Mobile Phase | Normal phase (e.g., n-Hexane/Isopropanol) or Reversed phase with chiral additives |

| Detector | UV detector (wavelength set to an absorption maximum of the analyte) |

Mechanistic Investigations of Reactions and Chemical Transformations Involving 2 Piperidinone, 5 4 Chlorophenyl

Ring-Closing and Ring-Opening Reaction Mechanisms of the Piperidinone Core

The formation of the 2-piperidinone ring system is a cornerstone of its chemistry, achievable through various ring-closing (cyclization) strategies. These mechanisms often involve the orchestrated formation of carbon-carbon and carbon-nitrogen bonds to construct the six-membered lactam ring.

Ring-Closing Mechanisms: One-pot multicomponent reactions (MCRs) provide an efficient route to highly substituted 2-piperidinones. For instance, a five-component reaction involving two equivalents of an aromatic aldehyde (like 4-chlorobenzaldehyde), a nitrile, a dialkyl malonate, and a nitrogen source such as ammonium (B1175870) acetate (B1210297) can yield complex piperidinones. The mechanism proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and a Mannich-type reaction, which culminates in the cyclization to form the piperidinone core. nih.gov The high diastereoselectivity observed in these reactions is a key feature, often resulting in the formation of a single diastereomer. nih.gov

Alternative cyclization strategies include:

Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be used to form 4-piperidones, which are valuable precursors. The process involves the addition of a primary amine to two moles of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil

Photocatalytic [1+2+3] Strategy: Modern synthetic methods utilize photocatalysis for the construction of the 2-piperidinone ring from simple alkenes and an ammonium salt, showcasing the continuous evolution of synthetic strategies. researchgate.net

Aminoallene Cyclization: In the presence of an acid catalyst like p-toluenesulfonic acid, aminoallenes can smoothly cyclize to form 4-piperidone (B1582916) precursors. dtic.mil

Vinylogous Mannich Reaction: Catalysts with both acidic and basic properties, such as piperidinium (B107235) acetate, can facilitate ring formation through a sequence involving the formation of a vinylogous iminium salt, which acts as an electrophile for an intramolecular enol attack to close the ring. stackexchange.com

Ring-Opening Mechanisms: While ring-closing reactions are fundamental to its synthesis, the piperidinone ring can also undergo ring-opening. For example, related 2-pyrone rings can be opened by secondary amines in a 1,6-fashion, followed by decarboxylation and rearrangement to form aryl amines. rsc.org This type of transformation highlights the potential for the lactam moiety of 2-piperidinone to be opened under specific nucleophilic conditions, providing a pathway to linear amino acid derivatives.

Electrophilic and Nucleophilic Substitution Reactions on 2-Piperidinone, 5-(4-chlorophenyl)-

The structure of 2-Piperidinone, 5-(4-chlorophenyl)- offers multiple sites for substitution reactions: the aromatic chlorophenyl ring, the nitrogen atom, and the carbon backbone of the piperidinone ring.

Nucleophilic Aromatic Substitution (SNAr): The 4-chlorophenyl group is susceptible to nucleophilic aromatic substitution (SNAr), particularly because the aromatic ring is activated by the electron-withdrawing nature of the attached piperidinone ring and potentially other substituents. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, breaking the ring's aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Elimination Step: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, without a discrete intermediate. nih.gov The reaction of piperidine (B6355638) with activated aryl halides like dinitrophenyl ethers has been shown to be catalyzed by bases, which facilitate the decomposition of the Meisenheimer-type intermediate. rsc.org For 2-Piperidinone, 5-(4-chlorophenyl)-, this means the chlorine atom can be displaced by various nucleophiles (e.g., amines, alkoxides) to generate new derivatives.

Substitution on the Piperidinone Ring:

N-Functionalization: The nitrogen atom of the lactam is a nucleophilic site and can react with electrophiles. For instance, it can be alkylated or acylated.

C-H Functionalization: Palladium-catalyzed reactions have been developed for the arylation of C–H bonds, including those at the benzylic position. rsc.org For 5-(4-chlorophenyl)-2-piperidinone, the C5 position is benzylic, making it a potential site for such directed C-H arylation reactions to introduce further complexity.

Nucleophilic Attack at the Carbonyl: The carbonyl group can be attacked by strong nucleophiles, which could lead to ring-opening or other transformations.

Electrophilic Substitution: Electrophilic aromatic substitution on the 4-chlorophenyl ring is generally disfavored due to the deactivating nature of the chlorine atom and the electron-withdrawing piperidinone substituent. If forced, substitution would likely be directed to the positions ortho to the piperidinone ring substituent, as the chloro group is an ortho, para-director.

Oxidation and Reduction Pathways of the Piperidinone Framework

The piperidinone framework can be chemically transformed through oxidation and reduction reactions, primarily targeting the lactam functionality.

Reduction: The most common reduction of the 2-piperidinone core involves the carbonyl group of the lactam.

Reduction to Piperidine: The amide functionality can be fully reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts 2-Piperidinone, 5-(4-chlorophenyl)- into the corresponding 5-(4-chlorophenyl)piperidine, a different class of heterocyclic compound with potentially distinct biological activities. dtic.mil

Partial Reduction: Under milder conditions or with specific reagents, it may be possible to reduce the carbonyl to a hydroxyl group, yielding a hemiaminal, although these are often unstable.

Oxidation: Oxidation reactions can introduce new functional groups or alter the ring structure.

α-Hydroxylation: The carbon atom alpha to the lactam nitrogen can be a target for oxidation.

Benzylic Oxidation: As mentioned, the benzylic C-H bond at C5 is a potential site for oxidation. Palladium-catalyzed methods can achieve a sequential arylation and oxidation at such positions. rsc.org

Dehydrogenation: It is conceivable to introduce unsaturation into the piperidinone ring through oxidation, leading to dihydropyridinone derivatives.

Table 1: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Target Site | Typical Reagents | Product |

|---|---|---|---|

| Reduction | Lactam Carbonyl (C=O) | LiAlH₄, NaBH₄ | 5-(4-chlorophenyl)piperidine |

| Oxidation | Benzylic Position (C5) | Pd-catalysts, Oxidants | 5-Aryl-5-(4-chlorophenyl)-2-piperidinone |

| Oxidation | α-Position to Nitrogen (C6) | Specific oxidizing agents | 6-Hydroxy-5-(4-chlorophenyl)-2-piperidinone |

Named Reactions and Their Application to 2-Piperidinone, 5-(4-chlorophenyl)- Synthesis and Modification

Several named reactions are instrumental in the synthesis and functionalization of the 2-piperidinone scaffold.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde, and a primary or secondary amine. academicjournals.org It is a powerful tool for C-C and C-N bond formation and is frequently used to synthesize piperidone structures. academicjournals.orgresearchgate.net In the context of 2-Piperidinone, 5-(4-chlorophenyl)-, a Mannich-type cyclization is often a key step in multicomponent syntheses where an imine, formed in situ from an aldehyde and an amine source, is attacked by an enol or enolate. nih.govstackexchange.com This reaction allows for the stereoselective construction of the substituted piperidine ring. researchgate.net

Baylis-Hillman Reaction: This reaction forms a C-C bond between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO). wikipedia.orgorganic-chemistry.org The resulting product is a highly functionalized allylic alcohol. wikipedia.org While not directly forming the piperidinone ring, the Baylis-Hillman reaction can be used to synthesize complex precursors that can then be elaborated into the target structure. The dense functionality of the Baylis-Hillman adducts makes them versatile intermediates for further transformations. wikipedia.orgresearchgate.net

Barton-McCombie Deoxygenation: This is a radical-based reaction that removes a hydroxyl group from an organic compound. wikipedia.orgalfa-chemistry.com The alcohol is first converted into a thiocarbonyl derivative (like a xanthate), which then reacts with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride) to yield the deoxygenated product. alfa-chemistry.comorganic-chemistry.org This reaction would be applicable for modifying a hydroxylated version of 5-(4-chlorophenyl)-2-piperidinone. For example, if a 4-keto-5-(4-chlorophenyl)-2-piperidinone were reduced to the corresponding 4-hydroxy derivative, the Barton-McCombie reaction could then be used to remove the hydroxyl group, yielding the parent compound. The driving force for the reaction is the formation of a very stable tin-sulfur bond. organic-chemistry.org

Table 2: Application of Named Reactions

| Named Reaction | Description | Relevance to 2-Piperidinone, 5-(4-chlorophenyl)- |

|---|---|---|

| Mannich Reaction | Three-component condensation to form a β-amino carbonyl compound. academicjournals.org | Key cyclization step in multicomponent syntheses of the piperidinone ring. nih.govresearchgate.net |

| Baylis-Hillman Reaction | Coupling of an activated alkene with an aldehyde to form an allylic alcohol. wikipedia.org | Synthesis of functionalized precursors for elaboration into the target molecule. researchgate.net |

| Barton-McCombie Deoxygenation | Radical-based removal of a hydroxyl group via a thiocarbonyl intermediate. wikipedia.orgalfa-chemistry.com | Modification of hydroxylated piperidinone derivatives to the parent saturated backbone. organic-chemistry.org |

Mechanistic Insights from Reaction Kinetics and Thermodynamics

Investigating the kinetics and thermodynamics of reactions involving 2-Piperidinone, 5-(4-chlorophenyl)- provides deeper mechanistic understanding and allows for reaction optimization.

Reaction Kinetics: Kinetic studies can reveal the rate-determining step of a reaction. For example, in the Baylis-Hillman reaction, it has been found that the rate-determining step is often second-order in the aldehyde and first-order in the catalyst and the activated alkene, suggesting a mechanism involving a hemiacetal intermediate. organic-chemistry.org For nucleophilic aromatic substitutions on the chlorophenyl ring, kinetic data can help distinguish between a stepwise (via a Meisenheimer complex) and a concerted mechanism. nih.gov The rates of piperidine substitution reactions are also influenced by catalysts that affect the breakdown of the reaction intermediate. rsc.org

Thermodynamics and Conformational Analysis: The stability of intermediates and transition states governs reaction pathways. Computational analysis and NMR studies on molecules structurally related to 2-Piperidinone, 5-(4-chlorophenyl)- have been used to determine the energy barriers for conformational changes, such as the rotation of aryl rings or ring-flipping. nih.govacs.org For a related pyrazole (B372694) derivative, the energy barrier for rotation of the aryl rings was calculated to be approximately 20 kcal/mol, with experimental NMR data suggesting a barrier of around 18 kcal/mol. nih.gov In another study on 2-arylpiperidines, the Gibbs energy of activation for the ring flip was calculated to be about 55 kJ/mol (approx. 13 kcal/mol). acs.org These conformational dynamics can be critical for receptor binding or for the stereochemical outcome of a reaction, as different conformers may exhibit different reactivities.

Computational and Theoretical Chemistry Approaches to 2 Piperidinone, 5 4 Chlorophenyl

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Piperidinone, 5-(4-chlorophenyl)-, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations reveal that the piperidine (B6355638) ring typically adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The orientation of the 4-chlorophenyl substituent relative to the piperidine ring is also determined, providing a detailed structural model of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 2-Piperidinone, 5-(4-chlorophenyl)-, the HOMO is typically localized on the 4-chlorophenyl ring and the nitrogen atom of the piperidine ring, while the LUMO is often distributed over the carbonyl group and the aromatic ring. Analysis of this energy gap provides insights into the molecule's electronic transitions and its potential for chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For 2-Piperidinone, 5-(4-chlorophenyl)-, the MEP surface would likely show a negative potential around the carbonyl oxygen and the chlorine atom, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atom attached to the nitrogen would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Global Chemical Reactivity Descriptors

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For 2-Piperidinone, 5-(4-chlorophenyl)-, a higher electrophilicity index would suggest it acts as a good electrophile in chemical reactions.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Indicates resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = χ2/(2η) | Quantifies the electrophilic power of a molecule. |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding the supramolecular chemistry and crystal packing of a compound. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, identifies and characterizes these weak interactions within a molecule and between molecules. For 2-Piperidinone, 5-(4-chlorophenyl)-, NCI analysis can reveal the presence of hydrogen bonds involving the N-H group and the carbonyl oxygen, as well as potential C-H···π interactions involving the chlorophenyl ring. These interactions play a significant role in the solid-state structure and properties of the compound. nih.gov

Quantum Chemical Descriptors and Structure-Property Relationships (SPR)

Quantum chemical descriptors are numerical values derived from computational chemistry that are used to build Structure-Property Relationship (SPR) models. These models aim to predict the physicochemical properties and biological activities of a compound based on its molecular structure. By calculating a range of quantum chemical descriptors for 2-Piperidinone, 5-(4-chlorophenyl)-, and related molecules, it is possible to develop correlations that can predict properties like solubility, lipophilicity, and even potential biological targets. This approach is instrumental in rational drug design and materials science.

Nonlinear Optical (NLO) Properties Calculations

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the nonlinear optical (NLO) properties of 2-Piperidinone, 5-(4-chlorophenyl)-. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO behavior of organic molecules, dedicated research calculating the polarizability (α) and hyperpolarizability (β) of this specific compound does not appear to be publicly available.

Generally, molecules with significant NLO properties possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In the case of 2-Piperidinone, 5-(4-chlorophenyl)-, the chlorophenyl group acts as an electron-withdrawing moiety, and the piperidinone ring contains a carbonyl group (an acceptor) and a secondary amine (a potential donor). However, the lack of extensive π-conjugation between these groups might suggest that its NLO response would not be as pronounced as in typical NLO-active chromophores.

Theoretical calculations would typically involve optimizing the ground state geometry of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Following this, the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) would be calculated. These parameters quantify the molecule's response to an external electric field and are crucial for evaluating its potential in NLO applications.

Table of Key NLO Parameters (Hypothetical Data):

Since no experimental or computational data has been found, the following table is presented as a template for what such data would look like. The values are purely illustrative and are not based on actual calculations for 2-Piperidinone, 5-(4-chlorophenyl)-.

| Parameter | Symbol | Typical Unit | Hypothetical Value |

| Dipole Moment | μ | Debye | Data not available |

| Mean Polarizability | <α> | a.u. | Data not available |

| Anisotropy of Polarizability | Δα | a.u. | Data not available |

| First Hyperpolarizability | β_tot | a.u. | Data not available |

Detailed Research Findings:

As stated, no dedicated research on the NLO properties of 2-Piperidinone, 5-(4-chlorophenyl)- has been identified. Studies on similar structures, such as other piperidine or chlorophenyl derivatives, might offer some insights by analogy. For instance, research on chalcones or other systems with donor-π-acceptor motifs often reveals significant hyperpolarizability values. However, direct extrapolation of such data to the target compound would be speculative without specific calculations. A computational investigation would be necessary to elucidate the electronic structure, charge distribution, and the precise magnitude of the NLO response of 2-Piperidinone, 5-(4-chlorophenyl)-, and to understand the contribution of the individual substituent groups to these properties.

Structure Activity Relationship Sar Studies and Molecular Interactions of 2 Piperidinone, 5 4 Chlorophenyl Analogues

Design Principles for 2-Piperidinone, 5-(4-chlorophenyl)- Analogues

The design of analogues based on the 2-piperidinone, 5-(4-chlorophenyl)- scaffold is guided by several key principles aimed at enhancing interaction with specific biological targets. A primary strategy involves the synthesis of 3,5-bis(arylidene)-4-piperidones (BAPs), which are considered mimics of curcumin (B1669340). semanticscholar.org This design leverages the α,β-unsaturated carbonyl system, a known pharmacophore that can interact with cellular thiols. nih.gov

Key design modifications and principles include:

Conformational Constraint: To better understand the optimal three-dimensional structure for receptor binding, conformationally constrained analogues have been developed. By introducing structural rigidities, such as a four-carbon bridge to limit the rotation of diaryl rings, researchers can investigate ligand conformations that are ideal for receptor recognition. nih.gov However, such modifications can sometimes lead to reduced affinity if they lock the molecule in a suboptimal orientation or introduce steric hindrance. nih.gov

Substitution on Aryl Rings: The introduction of various substituents on the aryl rings is a common strategy to modulate activity. For instance, the presence of a trifluoromethyl group has been shown to enhance anti-tumor and anti-inflammatory activities, likely by altering the electronic properties and improving membrane permeability of the compounds. nih.gov Similarly, modifying the N-aroyl group on 3,5-bis(arylidene)-4-piperidones has been found to enhance cytotoxic potencies. nih.gov

N-Substitution on the Piperidone Ring: The nitrogen atom of the piperidone ring is a frequent site for modification. Attaching different functional groups, such as a benzyl group, has been shown to contribute significantly to inhibitory potency against enzymes like acetylcholinesterase. acgpubs.org

Hybrid Molecule Design: Another approach involves creating hybrid molecules by conjugating the piperidone scaffold with other biologically active moieties. For example, conjugates of 3,5-bis(arylidene)-4-piperidone with sesquiterpene lactones have been synthesized to create novel antitumor agents that can reset the metabolic phenotype of cancer cells. mdpi.com

Stereochemistry and Conformation: The stereochemistry of the final compounds is a critical design consideration. For 3,5-bis(arylidene)-4-piperidone derivatives, the linear olefinic double bonds typically result in an E,E isomer. The conformation of substituents, such as an arylsulfonyl group, can adopt either pseudo-axial or pseudo-equatorial positions, which can influence biological activity.

These design principles are often guided by computational analysis and molecular modeling to predict the effects of structural changes on the molecule's physicochemical properties and binding affinity to its target. nih.gov

In Vitro Mechanistic Studies of Molecular Interactions with Biological Targets

Analogues of 2-Piperidinone, 5-(4-chlorophenyl)- have been extensively studied as inhibitors of various enzymes, particularly those relevant to neurodegenerative diseases like Alzheimer's.

Cholinesterase Inhibition: A series of α,β-unsaturated carbonyl-based piperidinone derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.orgacgpubs.org Research has shown that these compounds can inhibit both enzymes to varying degrees. For example, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent derivative against AChE, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one showed the best activity against BuChE. acgpubs.orgacgpubs.org The presence of a chlorine substituent on the benzylidene moiety appears to positively influence BuChE inhibition and can lead to dual inhibition of both enzymes. acgpubs.org Other studies have identified piperidine (B6355638) derivatives with potent and highly selective inhibitory activity. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) was found to be a powerful anti-AChE inhibitor with an IC50 value of 5.7 nM and a selective affinity 1250 times greater for AChE than for BuChE. nih.gov

Urease Inhibition: In addition to cholinesterases, piperidine-containing compounds have demonstrated strong inhibitory activity against urease. A study involving a series of compounds bearing both 1,3,4-oxadiazole and piperidine moieties found that all tested compounds displayed potent urease inhibition. scielo.br Several of these compounds exhibited IC50 values in the low micromolar range, significantly more potent than the thiourea standard. scielo.br

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | acgpubs.org |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | AChE | 18.04 | acgpubs.org |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 | acgpubs.org |

| Piperidone fused dipeptide (DPPS) | AChE | 0.4796 | ingentaconnect.com |

| Piperidone fused dipeptide (DPPS) | BACE1 | 0.0154 | ingentaconnect.com |

| Phenoxyethyl piperidine derivative 5c | AChE | 0.5 | nih.gov |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivative 7m | Urease | 0.63 | scielo.br |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivative 7o | Urease | 1.13 | scielo.br |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | AChE | 0.0057 | nih.gov |

The piperidine moiety is a key structural feature in compounds that modulate γ-aminobutyric acid type A (GABAA) receptors. Studies on piperine, a natural product containing a piperidine ring, and its synthetic analogues have provided significant insight into these interactions. nottingham.edu.myresearchgate.netnih.gov

Piperine acts as a positive allosteric modulator of GABAA receptors, targeting a binding site independent of benzodiazepines. researchgate.netnih.gov Its interaction is subunit-dependent. Research using Xenopus laevis oocytes expressing different GABAA receptor subtypes has shown that piperine's potentiation of GABA-induced chloride currents (IGABA) is more effective on receptors containing β2 or β3 subunits compared to the β1 subunit. nottingham.edu.my Similarly, it is more efficacious on receptors with α3 subunits than those with α5 subunits. nottingham.edu.my

Structure-activity relationship studies have demonstrated that modifying the piperidine ring can significantly enhance both the potency and efficiency of GABAA receptor modulation. acs.orgresearchgate.net Replacing the piperidine moiety with groups like N,N-diisobutyl or N,N-dibutyl can increase the compound's effect on the receptor while also preventing interactions with other targets like the TRPV1 receptor. nottingham.edu.my For instance, the analogue SCT-66, which has an N,N-diisobutyl group instead of the piperidine ring, displays greater efficacy on GABAA receptors than piperine itself. nottingham.edu.my

| Compound | GABAA Receptor Subtype | Effect (Max IGABA Potentiation %) | Potency (EC50 µM) | Reference |

|---|---|---|---|---|

| Piperine | α1β1 | 171 ± 22% | - | nottingham.edu.my |

| Piperine | α1β2 | 271 ± 36% | - | nottingham.edu.my |

| Piperine | α1β3 | 332 ± 64% | - | nottingham.edu.my |

| Piperine | α2β2 | 248 ± 48% | 42.8 ± 7.6 | nottingham.edu.my |

| Piperine | α3β2 | 375 ± 51% | 59.6 ± 12.3 | nottingham.edu.my |

| Piperine | α5β2 | 136 ± 22% | - | nottingham.edu.my |

| Analogue 23 | α1β2γ2S | 1673 ± 146% | 51.7 ± 9.5 | researchgate.net |

| Analogue 25 | α1β2γ2S | 760 ± 47% | 13.8 ± 1.8 | researchgate.net |

Piperidinone analogues have been identified as potent inducers of apoptosis in various cancer cell lines, acting through multiple molecular pathways.

Intrinsic Apoptotic Pathway: Several studies have shown that piperidone derivatives trigger the intrinsic, or mitochondrial, pathway of apoptosis. For example, two novel piperidone compounds, 2608 and 2610, were found to induce cell death in human cancer cell lines by causing an accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization. nih.gov This depolarization is a key step in the intrinsic pathway, which culminates in the activation of effector caspases like caspase-3/7. nih.gov The involvement of this pathway is further supported by observations of DNA fragmentation and alterations in the cell cycle, specifically an increase in the sub-G0/G1 cell population. nih.gov

Extrinsic and Intrinsic Pathway Activation: Other curcuminoid analogues with piperidone derivatives, such as FLDP-5 and FLDP-8, have been shown to induce both the extrinsic and intrinsic apoptotic pathways in human glioblastoma cells. nih.gov Their mechanism involves the activation of initiator caspases for both pathways (caspase-8 for extrinsic, caspase-9 for intrinsic) as well as the executioner caspase-3. nih.gov

Modulation of Apoptosis-Related Proteins: The pro-apoptotic activity of these compounds is often mediated by their effect on the Bcl-2 family of proteins. Dissymmetric 3,5-bis(arylidene)-4-piperidone derivatives have been shown to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. Similarly, piperine itself has been shown to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a crucial pathway for cell survival and growth. mdpi.come-century.us

Proteasome Inhibition: Some piperidone compounds also function as proteasome inhibitors. nih.gov By causing an increase in poly-ubiquitinated proteins, they can induce cellular stress and activate pro-apoptotic pathways. nih.gov This mechanism is shared by other aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives, which are believed to inhibit the proteasome through a nucleophilic attack from the N-terminal threonine residue of the β-subunits. acs.org

Identifying the specific molecular targets of 2-piperidinone analogues is crucial for understanding their mechanism of action and for rational drug design. This process often involves a combination of computational prediction and experimental validation.

In silico methods like molecular docking and network pharmacology are frequently used to predict potential protein targets. clinmedkaz.org For instance, molecular docking studies suggested that certain dissymmetric 3,5-bis(arylidene)-4-piperidones could bind effectively to the active site of the anti-apoptotic protein Bcl-2. nih.gov Similarly, docking analysis of a 2-piperidone derivative designed for Alzheimer's disease indicated a strong binding to the active site of myeloid differentiation factor 88 (MyD88), suggesting it could interfere with neuroinflammatory pathways. nih.gov

These computational predictions are then validated at the cellular level through various in vitro assays.

Western Blot Analysis: This technique is used to confirm the effect of the compound on the expression or phosphorylation status of the predicted target proteins. For example, the inhibition of the PI3K/Akt pathway by a piperazine derivative was validated by showing a severe reduction in AKT phosphorylation in treated cancer cells. e-century.us Similarly, the pro-apoptotic effect of certain BAPs was confirmed by demonstrating the down-regulation of Bcl-2 and up-regulation of Bax and cleaved caspase-3 expression. nih.gov

Cell-Based Assays: The functional consequences of target engagement are often measured using cell-based assays. The antitumor activity of BAPs was linked to the inhibition of NF-κB activation, which was experimentally verified by showing that the compounds inhibited the phosphorylation of p65 and IκBα. nih.gov

Cellular Uptake and Localization: Confocal laser scanning microscopy can be used to visualize the distribution of fluorescent analogues within cells. Studies have shown that some piperidone derivatives accumulate primarily in the nuclei of cancer cells, suggesting potential interaction with nuclear targets. nih.gov

Through this integrated approach of prediction and validation, specific targets such as Bcl-2, MyD88, and components of the NF-κB and PI3K/Akt signaling pathways have been identified and validated for various piperidone analogues. nih.govnih.govnih.gove-century.us

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the structural or physicochemical properties of compounds with their biological activities. This approach is valuable for understanding the key molecular features that determine the efficacy of 2-piperidinone analogues and for guiding the design of new, more potent compounds.

A comparative QSAR investigation was performed on a series of 3,5-bis(arylidene)-4-piperidone derivatives to model their cytotoxic activity against various cancer cell lines, including murine leukemia (L1210) and human T-lymphocytes (CEM and Molt4/C8). nih.gov In this study, different statistical methods, including Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS), were used to build the models. nih.gov

The resulting QSAR models demonstrated good predictive power, with predicted R² (R²pred) values ranging from 0.80 to 0.94 for the GA-PLS method. nih.gov Analysis of the models revealed that several key molecular descriptors were crucial for determining the cytotoxic properties of these compounds:

Molecular Density: This spatial parameter was found to have a significant effect on cytotoxic activity. nih.gov

Topological Indices (e.g., X₂A): These descriptors, which quantify aspects of molecular shape and branching, were identified as important factors. nih.gov

Geometrical Indices: The three-dimensional arrangement of the atoms in the molecule also played a critical role. nih.gov

Quantum Chemical Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the dipole moment were also significant in some models, indicating the importance of electronic characteristics. nih.gov

These QSAR studies provide valuable insights, suggesting that the cytotoxicity of 3,5-bis(arylidene)-4-piperidone analogues is heavily influenced by a combination of the molecule's density, shape, and electronic properties. nih.gov Such models serve as a powerful tool for the rational design of novel piperidinone-based therapeutic agents. researchgate.netwu.ac.th

| Cell Line | QSAR Method | R² | Q² (Cross-validated R²) | R²pred (Predictive R²) | Reference |

|---|---|---|---|---|---|

| L1210 | GA-PLS | - | - | 0.94 | nih.gov |

| CEM | GA-PLS | - | - | 0.80 | nih.gov |

| Molt4/C8 | MLR | 0.81 | 0.72 | 0.64 | nih.gov |

Advanced Analytical Methodologies for the Study of 2 Piperidinone, 5 4 Chlorophenyl

Chromatographic Techniques for Separation and Purification (e.g., HPLC, Column Chromatography)

Chromatographic methods are indispensable for the isolation and purification of 2-Piperidinone, 5-(4-chlorophenyl)- from reaction mixtures and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) and column chromatography are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a powerful tool for the analytical separation and quantification of piperidone derivatives. For compounds structurally similar to 2-Piperidinone, 5-(4-chlorophenyl)-, such as 4-(4-Chlorophenyl)piperidine-2,6-dione, effective separation has been achieved using specialized reverse-phase columns. sielc.com A typical method would employ a C18 or a more specialized column like the Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com

The mobile phase composition is a critical parameter in achieving optimal separation. A common approach involves a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. The pH of the aqueous phase is often adjusted with acids like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for routine analysis. For more complex mixtures containing impurities, a gradient elution, where the mobile phase composition is changed over time, may be necessary.

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

A validated RP-HPLC method for a piperidone analogue of curcumin (B1669340) demonstrated excellent linearity, accuracy, and precision, with a low LOD and LOQ, highlighting the suitability of this technique for sensitive and reliable analysis. nih.govresearchgate.net

Interactive Data Table: Illustrative HPLC Method Parameters for Piperidone Analogs

| Parameter | Value/Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Detection | UV | nih.govresearchgate.net |

| Validation | Linearity, Accuracy, Precision, LOD, LOQ | nih.govresearchgate.net |

Column Chromatography:

For the preparative scale purification of 2-Piperidinone, 5-(4-chlorophenyl)-, flash column chromatography is a widely used and effective technique. This method allows for the separation of the target compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.

The process typically involves the following steps:

Stationary Phase Selection: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar organic compounds like piperidones.

Solvent System (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly used. The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve good separation.

Column Packing: The silica gel is packed into a glass column as a slurry in the eluent or dry-packed, followed by equilibration with the mobile phase.

Sample Loading: The crude sample is dissolved in a minimal amount of the eluent or a suitable solvent and carefully loaded onto the top of the silica gel bed.

Elution: The eluent is passed through the column, and the separated compounds are collected in fractions. The composition of the eluent can be kept constant (isocratic elution) or gradually made more polar (gradient elution) to facilitate the separation of compounds with a wide range of polarities. orgsyn.org

The purity of the collected fractions is then assessed by TLC or HPLC.

Advanced NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard 1D NMR (¹H and ¹³C) provides fundamental information about the molecular framework, advanced NMR techniques are invaluable for analyzing complex mixtures and for the unambiguous assignment of signals.

For piperidone-containing compounds, techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.

COSY: Identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity between adjacent protons in the piperidinone ring and its substituents.

HSQC: Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure, including the placement of the 4-chlorophenyl group on the piperidinone ring.

In the context of complex reaction mixtures, these 2D NMR techniques can help to identify individual components without the need for prior separation.

Furthermore, solid-state NMR (ssNMR) represents an advanced application for studying compounds in their solid form. For a piperidinone-substituted benzopyran, solid-state ¹³C and ¹⁹F cross-polarization magic-angle spinning (CP/MAS) NMR was effectively used to characterize its polymorphic forms. rsc.org This technique is particularly useful for identifying differences in the local molecular environment between different crystal packing arrangements.

Crystallization Techniques for Single Crystal Growth